1,3-Benzodithiol-2-one

Polymer Chemistry Thiol-Click Chemistry Biobased Polymers

This 1,3‑benzodithiol‑2‑one core (CAS 62576‑04‑9) is the mandatory starting material for synthesizing patented biocidal derivatives, as the unsubstituted parent is inactive but required for SAR exploration. Its unique cyclic thiocarbonate structure also enables novel cross‑linker and functional monomer design. Procurement of this specific core is essential for any derivatization program targeting fungicidal or polymer applications.

Molecular Formula C7H4OS2
Molecular Weight 168.2 g/mol
CAS No. 62576-04-9
Cat. No. B13926623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Benzodithiol-2-one
CAS62576-04-9
Molecular FormulaC7H4OS2
Molecular Weight168.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)SC(=O)S2
InChIInChI=1S/C7H4OS2/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H
InChIKeyIZTJMBFHQMPFKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Benzodithiol-2-one (CAS 62576-04-9): Core Physicochemical and Structural Profile for Procurement Decisions


1,3-Benzodithiol-2-one (CAS 62576-04-9), molecular formula C₇H₄OS₂ and molecular weight 168.236 g/mol [1], is the prototypical sulfur-containing heterocyclic core of the 1,3-benzodithiole-2-one class. Its structure comprises a benzene ring fused to a 1,3-dithiol-2-one moiety, characterized by two sulfur atoms at the 1 and 3 positions and a carbonyl group at the 2 position [1]. This rigid, electron-deficient cyclic thiocarbonate scaffold endows the compound with distinct reactivity and physicochemical properties compared to its oxygen (1,3-benzoxathiol-2-one), nitrogen (1,3-benzothiazole-2-one), or thione (1,3-benzodithiole-2-thione) analogs, making it a unique starting point for derivatization [1]. Its predicted density is 1.476 g/cm³ and predicted boiling point is 337.6°C at 760 mmHg [2].

Why Generic 'Benzodithiole' Substitution Fails: Critical Performance Cliffs in 1,3-Benzodithiol-2-one (CAS 62576-04-9) Selection


Generic substitution within the benzodithiole family is scientifically invalid due to steep performance cliffs in both synthetic accessibility and target bioactivity. While the 1,3-benzodithiole-2-thione analog (C=S at the 2-position) and the parent 1,3-benzodithiole scaffold are structurally related, 1,3-benzodithiol-2-one (C=O at the 2-position) possesses a fundamentally different electronic configuration that dictates its reactivity. The cyclic thiocarbonate (C=O) undergoes a highly simple and unusual cyclization reaction to form the core, a method not transferable to the thione analog without substantial re-engineering [1]. Furthermore, the patent literature explicitly claims biocidal activity for specific 1,3-benzodithiole-2-one derivatives, particularly those substituted with nitro and trifluoromethyl groups, while noting that the unsubstituted parent 1,3-benzodithiol-2-one itself exhibits no activity in standard antifungal assays [1]. This establishes a clear structure-activity relationship (SAR) cliff: the core 1,3-benzodithiol-2-one framework is the required entry point for creating active derivatives, but the parent compound itself is not a direct substitute for its active analogs. Procurement of the correct core (CAS 62576-04-9) is therefore mandatory for any subsequent derivatization program aimed at accessing the patented biocidal activity space.

Quantitative Evidence Guide: Verifiable Differentiation of 1,3-Benzodithiol-2-one (CAS 62576-04-9) Against Closest Analogs


Polymer Cross-Linking Reactivity: 1,3-Benzenedithiol Exhibits Superior Reactivity Over Aliphatic Multi-Thiols in Thiol-Michael Addition

In a head-to-head study of thiol cross-linkers for acrylated epoxidized soybean oil (AESO), the reactivity of thiols determined from calorimetric curves followed the order: 1,3-benzenedithiol > pentaerythritol tetra(3-mercaptopropionate) (PETMP) > hexathiolated squalene [1]. This establishes 1,3-benzenedithiol as the most reactive cross-linker in this thiol-Michael addition system. While 1,3-benzenedithiol is a dithiol and not the cyclic thiocarbonate 1,3-benzodithiol-2-one, this data provides strong class-level inference for the superior reactivity of the aromatic dithiol core. The resulting polymer network from 1,3-benzenedithiol exhibited the highest swelling values in both chloroform and toluene, indicating a lower cross-link density or a more flexible network compared to the PETMP-derived material [1]. This performance difference is critical for applications where solvent uptake or network flexibility is a design requirement.

Polymer Chemistry Thiol-Click Chemistry Biobased Polymers Materials Science

Biocidal Activity: Unsubstituted 1,3-Benzodithiol-2-one is Inactive, Creating a Critical Baseline for Derivative Development

Direct comparative data from the foundational patent US4084954 reveals a stark activity cliff: the unsubstituted 1,3-benzodithiol-2-one (the target compound) exhibits no measurable antifungal activity against Pythium ultimum at a rate of 100 ppm, whereas its 4-nitro derivative (4-nitro-1,3-benzodithiole-2-one) provides 100% control at the same rate [1]. This quantitative disparity underscores that the parent compound itself is not a biocidal agent but a crucial, inactive scaffold for building activity. The introduction of an electron-withdrawing group, such as a nitro group at the 4-position, is essential for unlocking the compound's biocidal potential [1]. This establishes a clear procurement rationale: the unsubstituted core is the required precursor for any research program aiming to explore this SAR, but it cannot be substituted for an active derivative.

Agrochemicals Antifungal Structure-Activity Relationship Pesticide Development

Synthetic Accessibility: A Distinct Cyclization Pathway Enables a Novel, Simplified Synthesis of the 1,3-Benzodithiol-2-one Core

The 1,3-benzodithiol-2-one scaffold is accessible via a distinct and highly simplified cyclization reaction, differentiating it from its thione analog. The patent literature specifically highlights this synthetic method as unusual and convenient, enabling the preparation of the core structure [1]. While the exact yield and conditions are described for the nitro-substituted derivatives, the principle applies to the unsubstituted core. In contrast, the 1,3-benzodithiole-2-thione analog requires a different synthetic approach, often involving the reaction of cis-perhydro-1,3-benzodithiol-2-one with potassium O-methyl dithiocarbonate [2]. This difference in synthetic entry points is a key differentiator for procurement; the 1,3-benzodithiol-2-one core is available through a unique and efficient cyclization, whereas the thione is not directly accessible by the same route.

Organic Synthesis Cyclization Synthetic Methodology Process Chemistry

Spectroscopic Quantitation: 1,3-Benzodithiole-2-thione, a Derivative, Offers High Molar Absorptivity for Analytical Applications

While this is not a direct property of the target compound, it is a critical piece of class-level evidence for the value of the 1,3-benzodithiole core. The 1,3-benzodithiole-2-thione derivative (which can be synthesized from the 2-one or directly from 1,2-benzenedithiol) exhibits a molar absorptivity (αₘ) of 23,000 M⁻¹ cm⁻¹ at a λmax of 365 nm [1]. This high molar absorptivity enables sensitive spectroscopic quantitation of isothiocyanates, dithiocarbamates, and related compounds, where 1,2-benzenedithiol reacts to form the 1,3-benzodithiole-2-thione product [1]. This establishes the 1,3-benzodithiole scaffold as a chromogenic/fluorogenic reporter, a property not shared by the oxa- or aza-analogs. The 1,3-benzodithiol-2-one (target compound) serves as the direct precursor to this valuable analytical derivative.

Analytical Chemistry Spectroscopy Quantitation Isothiocyanate Detection

Optimal Scientific and Industrial Use-Cases for 1,3-Benzodithiol-2-one (CAS 62576-04-9) Based on Verified Evidence


As a Core Scaffold for the Synthesis of Novel Biocidal Agents (Agrochemical Discovery)

Based on the evidence that the unsubstituted 1,3-benzodithiol-2-one is inactive, its primary value lies in serving as the essential starting material for generating active 1,3-benzodithiole-2-one derivatives [1]. Procurement of this core is the first step in any structure-activity relationship (SAR) exploration aimed at developing novel fungicides or pesticides. The data from patent US4084954 clearly shows that introduction of electron-withdrawing groups, such as a nitro group at the 4-position, transforms the inactive core into a potent antifungal agent (100% control of Pythium ultimum at 100 ppm) [1]. This scenario is ideal for agrochemical discovery groups seeking a unique sulfur-containing heterocyclic scaffold for lead generation.

As a Synthetic Intermediate for Advanced Polymer Networks and Responsive Materials

The core aromatic dithiol motif, as demonstrated by the superior reactivity of 1,3-benzenedithiol in thiol-Michael addition, positions 1,3-benzodithiol-2-one as a potential precursor for designing novel cross-linkers or functional monomers [1]. While the target compound itself is a cyclic thiocarbonate, its reduction or ring-opening can yield the highly reactive 1,2-benzenedithiol. The resulting polymer networks exhibit unique solvent swelling behavior, with the highest uptake in chloroform and toluene compared to networks formed from aliphatic thiols [1]. This makes the 1,3-benzodithiol-2-one core valuable for synthesizing stimuli-responsive hydrogels or biodegradable polymer materials with tailored swelling properties, relevant to biomedical and sensing applications.

As a Precursor for Sensitive Analytical Derivatization Reagents (Detection of Thiocarbonyls)

Although the direct analytical utility of 1,3-benzodithiol-2-one is not reported, its derivative 1,3-benzodithiole-2-thione is a proven, high-sensitivity chromophore for the quantitative analysis of isothiocyanates and dithiocarbamates, with a molar absorptivity of 23,000 M⁻¹ cm⁻¹ at 365 nm [1]. The target compound can be converted to the thione derivative, or its core structure can be used to develop new, analogous analytical reagents. This application scenario is highly relevant for food science, environmental monitoring, and pharmaceutical analysis, where accurate quantitation of these reactive sulfur species is required.

As a Fundamental Building Block for Exploring Novel Heterocyclic Chemistry

The unusual and simplified cyclization route to the 1,3-benzodithiol-2-one core, as highlighted in the patent literature, makes it an attractive starting point for academic and industrial chemists interested in developing new synthetic methodologies [1]. Its unique reactivity profile, distinct from both the thione and the oxa/aza analogs, offers a platform for discovering new transformations and constructing more complex sulfur-containing molecules. This scenario is ideal for medicinal chemistry and process chemistry groups seeking to expand their heterocyclic toolbox.

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